Welcome to the BenchChem Online Store!
molecular formula C10H9BrCl2O2 B8570962 Methyl 2-bromo-3-(2,3-dichlorophenyl)propionate

Methyl 2-bromo-3-(2,3-dichlorophenyl)propionate

Cat. No. B8570962
M. Wt: 311.98 g/mol
InChI Key: NAPUVJXQQMRTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04128666

Procedure details

8.1 g of 2,3-Dichloroaniline (0.05 mole) in acetone (100 ml.) and concentrated hydrobromic acid (16 ml.) was stirred at -5° C. and treated with a solution of 4.2 g. of sodium nitrite (0.06 mole) in water (10 ml.). Methyl acrylate (0.5 mole) (43 g.) and cuprous bromide (100 mg.) were then added at 0° C. The reaction temperature was kept below 15° C. until nitrogen evolution ceased and then stirred at 25° C. for thirty minutes. The reaction mixture was poured into water and extracted with benzene which was dried over sodium sulfate and evaporated to give methyl 2-bromo-3-(2,3-dichlorophenyl)propionate. The propionate, 156 g. (0.5 mole) was dissolved in glacial acetic acid (1 l.) and stirred. Zinc dust 65 g. (1 mole) was added in portions and the mixture was stirred for one hour, filtered and evaporated to give methyl 3-(2,3-dichlorophenyl)propionate.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step Two
Quantity
43 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous bromide
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1N.N([O-])=O.[Na+].[C:14]([O:18][CH3:19])(=[O:17])[CH:15]=[CH2:16].[BrH:20]>CC(C)=O.O>[Br:20][CH:15]([CH2:16][C:3]1[CH:5]=[CH:6][CH:7]=[C:8]([Cl:9])[C:2]=1[Cl:1])[C:14]([O:18][CH3:19])=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1Cl
Name
Quantity
16 mL
Type
reactant
Smiles
Br
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.06 mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
43 g
Type
reactant
Smiles
C(C=C)(=O)OC
Name
cuprous bromide
Quantity
100 mg
Type
reactant
Smiles
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C. for thirty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with a solution of 4.2 g
CUSTOM
Type
CUSTOM
Details
was kept below 15° C. until nitrogen evolution
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)OC)CC1=C(C(=CC=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.